molecular formula C14H18N2O2S B11114076 N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide

N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide

Cat. No.: B11114076
M. Wt: 278.37 g/mol
InChI Key: UWZGNIBZLSYASB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring, a thioxo group, and a dimethylphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide typically involves the reaction of 2,6-dimethylaniline with morpholine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioxoacetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or dimethylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the morpholine ring may interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(piperidin-4-yl)-2-thioxoacetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(2,6-dimethylphenyl)-2-(pyrrolidin-4-yl)-2-thioxoacetamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide is unique due to its combination of a morpholine ring and a thioxo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide

InChI

InChI=1S/C14H18N2O2S/c1-10-4-3-5-11(2)12(10)15-13(17)14(19)16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17)

InChI Key

UWZGNIBZLSYASB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=S)N2CCOCC2

Origin of Product

United States

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